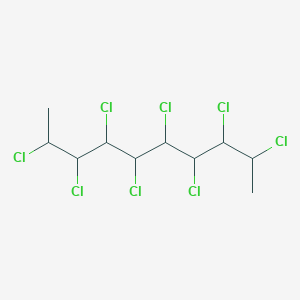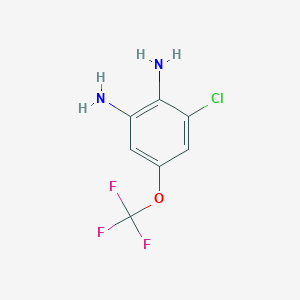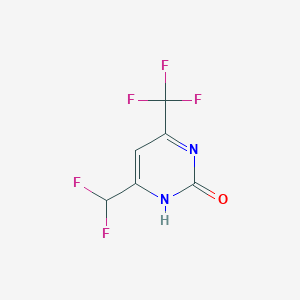
5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate: is a chemical compound with the molecular formula C8H7F4NO3S and a molecular weight of 273.2 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group on a phenyl ring, along with a trifluoromethanesulphonate group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate typically involves the reaction of 5-Amino-4-fluoro-2-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The trifluoromethanesulphonate group can be reduced under specific conditions to form sulfonamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Alkylated, acylated, or sulfonylated derivatives.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals. Its fluorinated structure imparts unique properties to the molecules, enhancing their biological activity and stability .
Medicine: In medicinal chemistry, the compound is used to develop new drugs with improved pharmacokinetic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the drugs .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the electronics and polymer industries .
Wirkmechanismus
The mechanism of action of 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets. The trifluoromethanesulphonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The amino and fluorine groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate
- 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate
- 4-Fluoro-2-(trifluoromethyl)aniline
Comparison: Compared to similar compounds, 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate is unique due to the presence of an amino group, which enhances its reactivity in nucleophilic substitution reactions. The fluorine atom and trifluoromethanesulphonate group impart unique electronic properties, making it a valuable building block in organic synthesis .
Eigenschaften
Molekularformel |
C8H7F4NO3S |
|---|---|
Molekulargewicht |
273.21 g/mol |
IUPAC-Name |
(5-amino-4-fluoro-2-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7F4NO3S/c1-4-2-5(9)6(13)3-7(4)16-17(14,15)8(10,11)12/h2-3H,13H2,1H3 |
InChI-Schlüssel |
LNFDYABOFBDTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
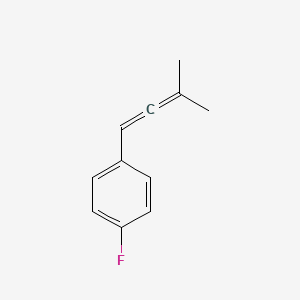
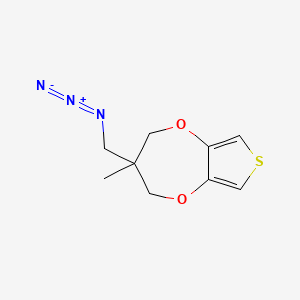

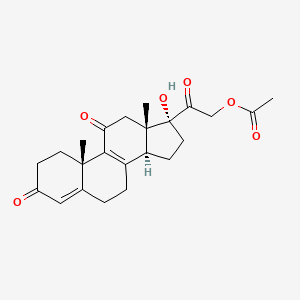
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
